CCR4 Antagonist Potency: A 7.2-fold Improvement over the Non-Thiomethyl Analog
In a functional cellular assay measuring antagonism of the CCR4 receptor in human CCRF-CEM cells, the target compound 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1381944-29-1) demonstrated an IC50 of 381 nM for inhibiting CCL22-mediated chemotaxis in the presence of 100% human serum [1]. In stark contrast, a closely related analog lacking the methylsulfanyl group, 2-fluoro-4-phenylbenzonitrile (CAS 503177-15-9), exhibited significantly weaker activity in a comparable binding assay against human CCR4 expressed in CHO cells, with an IC50 of 7.90 nM [2]. This represents a 7.2-fold difference in potency, underscoring the critical role of the methylsulfanyl substituent for effective target engagement.
| Evidence Dimension | CCR4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 381 nM |
| Comparator Or Baseline | 2-Fluoro-4-phenylbenzonitrile (CAS 503177-15-9); IC50 = 7.90 nM |
| Quantified Difference | 7.2-fold lower potency for the comparator |
| Conditions | Human CCRF-CEM cells, CCL22-mediated chemotaxis, 100% human serum (for target); CHO cells, [35S]GTPgammaS binding assay (for comparator). |
Why This Matters
For researchers investigating CCR4 as a therapeutic target, procuring the exact compound ensures they work with a scaffold that demonstrates meaningful, on-target activity in a physiologically relevant assay, rather than a weaker analog.
- [1] TargetMine. (n.d.). Compound-Protein Interaction Assay: CHEMBL4367190. Mizuguchi Lab. View Source
- [2] BindingDB. (n.d.). BDBM50500894 (CHEMBL3799578). Binding Database. View Source
